molecular formula C16H17NO5 B13098901 Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-YL)acetate

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-YL)acetate

Cat. No.: B13098901
M. Wt: 303.31 g/mol
InChI Key: ZJYRIZIFLJODDV-UHFFFAOYSA-N
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Description

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-yl)acetate is an organic compound with a complex structure that includes a benzyloxycarbonyl group, an amino group, and a 5-methylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-yl)acetate typically involves multiple steps:

    Formation of the Benzyloxycarbonyl Group: This step often involves the reaction of benzyl chloroformate with an amino precursor under basic conditions to form the benzyloxycarbonyl-protected amine.

    Introduction of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing reagent.

    Esterification: The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, often leading to the formation of furanones or other oxidized derivatives.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine, often using hydrogenation or other reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Free amines.

    Substitution: Substituted amides or esters.

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-yl)acetate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions, particularly those involving esterases and proteases. Its benzyloxycarbonyl group is a common protecting group in peptide synthesis.

Medicine

In medicinal chemistry, this compound may serve as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as a building block for more complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-yl)acetate involves its interaction with various molecular targets. The benzyloxycarbonyl group can be cleaved by esterases, releasing the active amine. The furan ring may interact with specific receptors or enzymes, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(((benzyloxy)carbonyl)amino)-2-(furan-2-yl)acetate: Similar structure but without the methyl group on the furan ring.

    Methyl 2-(((benzyloxy)carbonyl)amino)-2-(thiophene-2-yl)acetate: Contains a thiophene ring instead of a furan ring.

Uniqueness

Methyl 2-(((benzyloxy)carbonyl)amino)-2-(5-methylfuran-2-yl)acetate is unique due to the presence of the 5-methylfuran moiety, which can influence its reactivity and interactions compared to other similar compounds. This structural feature may provide distinct advantages in specific applications, such as increased stability or selectivity in biological systems.

Properties

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

methyl 2-(5-methylfuran-2-yl)-2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C16H17NO5/c1-11-8-9-13(22-11)14(15(18)20-2)17-16(19)21-10-12-6-4-3-5-7-12/h3-9,14H,10H2,1-2H3,(H,17,19)

InChI Key

ZJYRIZIFLJODDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C(=O)OC)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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